molecular formula C11H14NO+ B14301374 Morpholinium, 4-(phenylmethylene)- CAS No. 111910-88-4

Morpholinium, 4-(phenylmethylene)-

Cat. No.: B14301374
CAS No.: 111910-88-4
M. Wt: 176.23 g/mol
InChI Key: YBYVVNRCLYRWNV-UHFFFAOYSA-N
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Description

Morpholinium, 4-(phenylmethylene)- is a quaternary ammonium cation derived from morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The "4-(phenylmethylene)" substituent indicates a benzylidene group attached to the nitrogen at the 4-position of the morpholine ring.

Properties

CAS No.

111910-88-4

Molecular Formula

C11H14NO+

Molecular Weight

176.23 g/mol

IUPAC Name

4-benzylidenemorpholin-4-ium

InChI

InChI=1S/C11H14NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10H,6-9H2/q+1

InChI Key

YBYVVNRCLYRWNV-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4-(phenylmethylene)- typically involves the reaction of morpholine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of Morpholinium, 4-(phenylmethylene)- can be achieved through a continuous flow process. This involves the use of a reactor where morpholine and benzyl chloride are continuously fed into the system along with a base. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding morpholinium oxides.

    Reduction: It can be reduced to form morpholine derivatives.

    Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions.

Major Products

    Oxidation: Morpholinium oxides.

    Reduction: Morpholine derivatives.

    Substitution: Various substituted morpholinium compounds depending on the reagent used.

Scientific Research Applications

Morpholinium, 4-(phenylmethylene)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of Morpholinium, 4-(phenylmethylene)- involves its interaction with cellular membranes and enzymes. The compound can disrupt the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and functional differences between Morpholinium, 4-(phenylmethylene)- and related compounds:

Compound Name Core Structure Key Substituents Biological/Industrial Relevance
Morpholinium, 4-(phenylmethylene)- Morpholinium cation Phenylmethylene at N4 Potential ion-pairing agent, antimicrobial applications (inferred)
4-Phenylmorpholine Neutral morpholine ring Phenyl at C4 Antimicrobial, CNS activity; used in Linezolid
Malachite Green (Methanaminium derivative) Triphenylmethane backbone Dimethylamino and phenylmethylene groups Dye (aquaculture), noted for toxicity
BI-847325 (MEK/Aurora kinase inhibitor) Indole-morpholine hybrid Phenylmethyleneamino group Anticancer research (MEK/Aurora inhibition)
4-(Benzalamino)phenol Phenolic ring Benzylideneamino group Intermediate in organic synthesis

Physicochemical and Toxicological Profiles

  • Solubility : Quaternary morpholinium salts (e.g., the target compound) are more water-soluble than neutral morpholine derivatives due to their ionic nature, enhancing bioavailability .
  • Toxicity: Malachite Green is banned in food-producing animals due to carcinogenicity, underscoring the need for structural optimization in phenylmethylene-containing compounds . Morpholine derivatives with nitro groups (e.g., Bioban® P-1487) may release formaldehyde, necessitating careful handling .

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